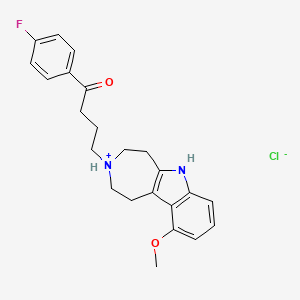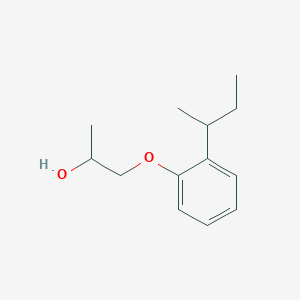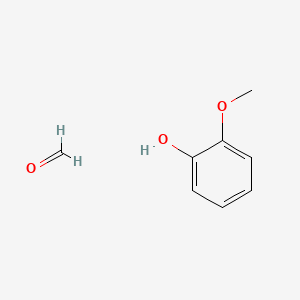
4-Amino-2,5-dimethoxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5-dimethoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of the azobenzene family, known for their vibrant colors and photoswitchable properties. The molecular formula of this compound is C14H15N3O2, and it has a molecular weight of 257.29 g/mol .
Méthodes De Préparation
The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azo group to an amine group, often using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups depending on the reagents and conditions used.
Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .
Applications De Recherche Scientifique
4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies involving light-induced isomerization.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled isomerization.
Mécanisme D'action
The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .
Comparaison Avec Des Composés Similaires
4-Amino-2,5-dimethoxyazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dimethoxyazobenzene: Similar in structure but lacks the amino group, affecting its reactivity and applications.
4,4’-Dimethylazobenzene: Known for its use as a chemical actinometer due to its efficient E/Z isomerization.
4-Amino-4’-cyanoazobenzene: Studied for its potential in chiroptical switches.
The uniqueness of this compound lies in its combination of amino and methoxy groups, which enhance its photoswitchable properties and expand its range of applications.
Propriétés
Numéro CAS |
6300-63-6 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Clé InChI |
WAMNCBOYTXKHGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)


![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)





